
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C7H12O3 It is a cyclopropane derivative featuring a hydroxyethyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反应分析
Types of Reactions: Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
相似化合物的比较
- Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- trans-1-Ethyl-2-methylcyclopropane
- trans-1-Methyl-2-isopropylcyclopropane
Comparison: Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its specific functional groups and stereochemistry.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@H]1CCO |
规范 SMILES |
COC(=O)C1CC1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



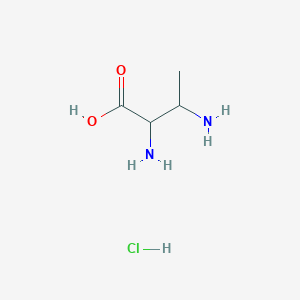

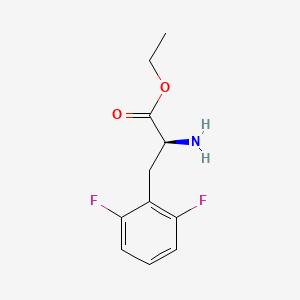


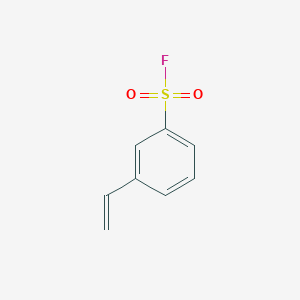
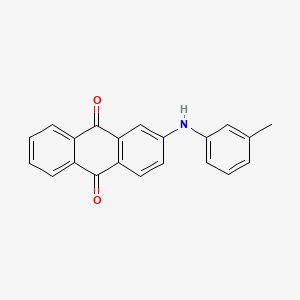
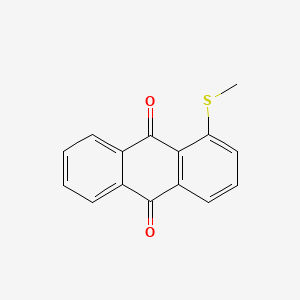
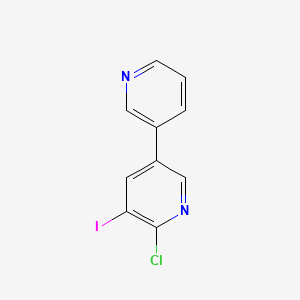
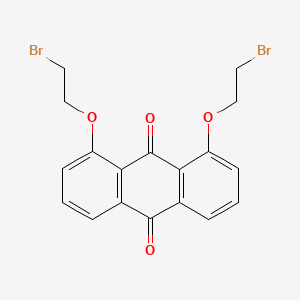
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
